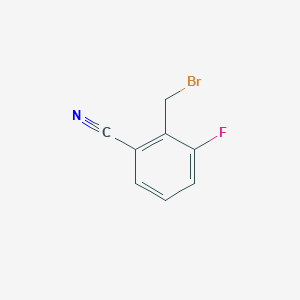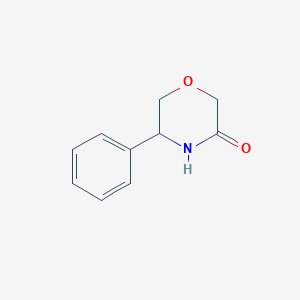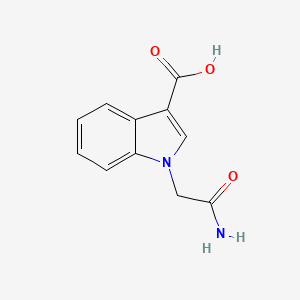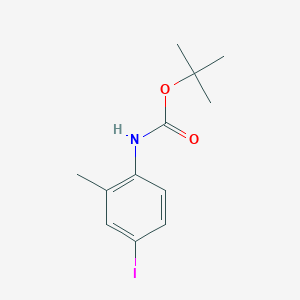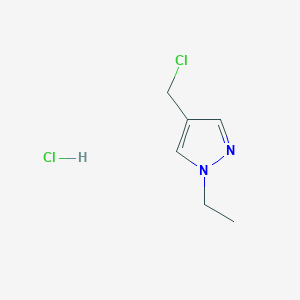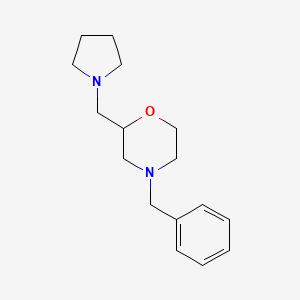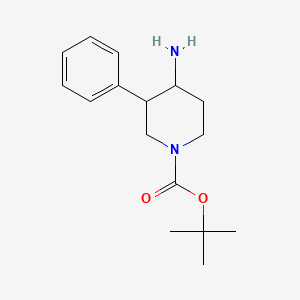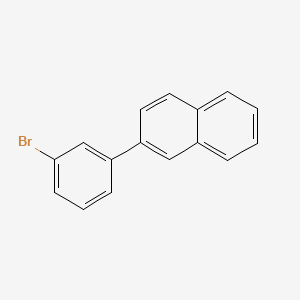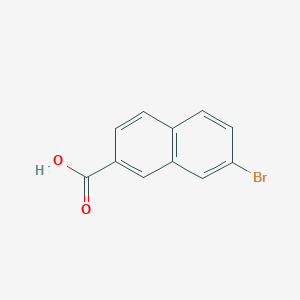
7-Bromo-2-naphthoic acid
概要
説明
7-Bromo-2-naphthoic acid (7-BNA) is an organic compound that belongs to the class of compounds known as bromo acids. It is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. In addition, 7-BNA has been found to possess several interesting biochemical and physiological properties, making it a useful tool for laboratory experiments.
科学的研究の応用
Analytical Applications in Thorium and Zirconium Determination
7-Bromo-2-naphthoic acid, along with its derivatives, has been used in the analytical determination of thorium and zirconium. This process involves gravimetric determination and allows for the separation of thorium from various ions and from uranium. The compounds have also been utilized for thorium extraction from monazite sands, highlighting their significance in analytical chemistry applications (Datta, 1957).
Synthesis of Fused Isoquinolinediones and Isoquinolinones
In the field of organic chemistry, this compound plays a role in the synthesis of complex organic structures. A notable application is in the palladium-catalyzed tandem cyclization of alkene-tethered aryl iodides, where it aids in the construction of dibenzoisoquinolinediones and dibenzoisoquinolinones. This method demonstrates the compound's utility in facilitating regioselective formation of these sophisticated structures (Luo et al., 2019).
Photocatalysis and Organic Synthesis
This compound has been employed in photocatalytic processes. Its role as an organic photoacid is exploited in the preparation of various organic compounds, including benzyl sulfides and polycyclic amines. This application leverages the acid-catalyzed condensation processes that are crucial in synthetic organic chemistry (Strada et al., 2019).
Protonation of Silylenol Ether
Another significant application of this compound is in the photocatalytic protonation of silylenol ether. This process utilizes the compound as an excited state proton transfer (ESPT) catalyst. The high efficiency of this reaction, with over 95% conversion using minimal catalyst, demonstrates the effectiveness of this compound in specialized chemical reactions (Das, Banerjee, & Hanson, 2016).
Safety and Hazards
7-Bromo-2-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
作用機序
Target of Action
It is known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .
Mode of Action
Brominated compounds typically exert their effects by binding to specific sites on target proteins or enzymes, thereby modulating their activity .
Biochemical Pathways
7-Bromo-2-naphthoic acid may be involved in several biochemical pathways. It has been used as a reactant in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . It has also been used in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation .
Pharmacokinetics
Like other small organic molecules, it is likely absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Its use in the synthesis of various compounds suggests that it may have a broad range of potential effects, depending on the specific context and conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and reactivity . Furthermore, individual variations in metabolism and excretion rates can also influence its pharmacokinetics and overall effects .
生化学分析
Biochemical Properties
7-Bromo-2-naphthoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the production of reactive oxygen species and changes in metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular processes, including energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical factors that determine its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. The activity and function of this compound are closely linked to its localization within the cell, affecting processes such as signal transduction and metabolic regulation.
特性
IUPAC Name |
7-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFABKBCBWUOHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623722 | |
| Record name | 7-Bromonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5043-14-1 | |
| Record name | 7-Bromonaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromonaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







